molecular formula C37H68N7O16P3S B15136052 Hexadecyl-CoA

Hexadecyl-CoA

Cat. No.: B15136052
M. Wt: 992.0 g/mol
InChI Key: HCCBNDDJPKNSLM-LYFDSLAVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadecyl-CoA can be synthesized through the reaction of hexadecyl bromide with coenzyme A under specific conditions. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with optimization for larger scale production. This includes the use of automated reactors and purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Hexadecyl-CoA primarily undergoes nucleophilic substitution reactions due to the presence of the thioether group. It can also participate in oxidation and reduction reactions, although these are less common .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution typically yields hexadecyl derivatives, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

Hexadecyl-CoA has a wide range of applications in scientific research:

Mechanism of Action

Hexadecyl-CoA exerts its effects primarily by inhibiting adipose triglyceride lipase (ATGL). This inhibition occurs through the binding of this compound to the active site of ATGL, preventing the enzyme from hydrolyzing triglycerides into free fatty acids and glycerol. This action affects lipid metabolism and energy homeostasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific inhibition of adipose triglyceride lipase, which is not as pronounced in other acyl-CoA derivatives. This makes it particularly valuable in studies focused on lipid metabolism and related disorders .

Properties

Molecular Formula

C37H68N7O16P3S

Molecular Weight

992.0 g/mol

IUPAC Name

[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-4-[[3-(2-hexadecylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl] hydrogen phosphate

InChI

InChI=1S/C37H68N7O16P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-64-22-20-39-28(45)18-19-40-35(48)32(47)37(2,3)24-57-63(54,55)60-62(52,53)56-23-27-31(59-61(49,50)51)30(46)36(58-27)44-26-43-29-33(38)41-25-42-34(29)44/h25-27,30-32,36,46-47H,4-24H2,1-3H3,(H,39,45)(H,40,48)(H,52,53)(H,54,55)(H2,38,41,42)(H2,49,50,51)/t27-,30+,31?,32+,36-/m1/s1

InChI Key

HCCBNDDJPKNSLM-LYFDSLAVSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCSCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Origin of Product

United States

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